molecular formula C9H10ClF2N B2723013 2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride CAS No. 2377030-79-8

2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride

Cat. No.: B2723013
CAS No.: 2377030-79-8
M. Wt: 205.63
InChI Key: IZGPRVKGSVGXFG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride is a chemical compound with the molecular formula C9H9F2N·HCl It is a derivative of indene, characterized by the presence of two fluorine atoms at the 2-position and an amine group at the 1-position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride typically involves the following steps:

    Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the fluorinated indene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering the fluorine and amine functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the fluorine or amine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halides (e.g., NaCl, KBr) or amines (e.g., NH3, RNH2) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroindene oxides, while substitution reactions could produce a variety of substituted indene derivatives.

Scientific Research Applications

2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride involves its interaction with molecular targets through its fluorine and amine groups. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and physical properties. The presence of two fluorine atoms at the 2-position significantly influences its reactivity and stability compared to other similar compounds. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2,2-difluoro-1,3-dihydroinden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-9(11)5-6-3-1-2-4-7(6)8(9)12;/h1-4,8H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGPRVKGSVGXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C1(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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